molecular formula C17H14N4S B5842176 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol

Cat. No. B5842176
M. Wt: 306.4 g/mol
InChI Key: LXZGUUXGAONCOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazine ring fused to an indole ring. The benzyl and methyl groups on the triazine ring and indole ring, respectively, enhance the compound's stability and make it an attractive candidate for further research.

Mechanism of Action

The mechanism of action of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves the inhibition of topoisomerase II activity. Topoisomerase II is an enzyme that is essential for DNA replication and transcription. The compound binds to the enzyme and prevents it from carrying out its function, leading to DNA damage and ultimately, cell death. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects
5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, the compound has been shown to have anti-inflammatory effects. Studies have shown that the compound inhibits the production of pro-inflammatory cytokines, which are molecules that play a crucial role in the immune response. The compound has also been shown to have antioxidant properties, which may be beneficial for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol is its stability, which makes it an attractive candidate for further research. The compound is also readily available in large quantities, making it easy to obtain for laboratory experiments. However, one limitation of the compound is its toxicity, which may limit its use in certain applications. Additionally, further research is needed to fully understand the compound's pharmacokinetics and pharmacodynamics.

Future Directions

There are many potential directions for future research on 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol. One area of research could focus on developing more potent analogs of the compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research could explore the use of the compound in combination with other drugs to enhance its anticancer and antimicrobial properties. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in other fields, such as neurology and immunology.

Synthesis Methods

The synthesis of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol involves the reaction of 5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole with thioacetamide in the presence of a catalyst. The reaction takes place under mild conditions and yields a high purity product. This method has been optimized to produce the compound in large quantities, making it readily available for scientific research.

Scientific Research Applications

5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol has been studied for its potential applications in a variety of scientific fields. In medicinal chemistry, the compound has shown promising results as an anticancer agent. Studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II, an enzyme essential for DNA replication. The compound has also been studied for its potential use as an antimicrobial agent, with promising results against various strains of bacteria and fungi.

properties

IUPAC Name

5-benzyl-8-methyl-2H-[1,2,4]triazino[5,6-b]indole-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4S/c1-11-7-8-14-13(9-11)15-16(18-17(22)20-19-15)21(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZGUUXGAONCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=NC(=S)NN=C23)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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